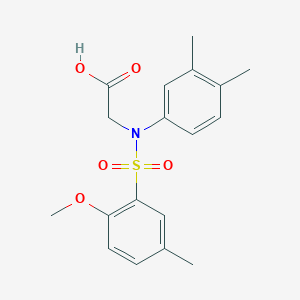![molecular formula C13H13Cl2NO2S3 B305214 N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide, also known as DBeQ, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has the potential to be used as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide inhibits the activity of IKKβ, which is a kinase that activates the NF-κB pathway. By inhibiting the activity of IKKβ, N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide prevents the activation of the NF-κB pathway, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and immune response, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. Additionally, N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in lab experiments is its specificity for the NF-κB pathway. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide selectively inhibits the activity of IKKβ, which is involved in the activation of the NF-κB pathway. This specificity makes N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide a valuable tool for studying the NF-κB pathway. However, one of the limitations of using N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in lab experiments is its potential toxicity. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide. One direction is the development of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide analogs with improved potency and selectivity. Another direction is the investigation of the potential use of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in combination with other therapeutic agents for the treatment of cancer is an area of active research.
Métodos De Síntesis
The synthesis of N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide involves a series of steps that include the reaction of 3,4-dichlorobenzyl chloride with sodium hydrosulfide to form 3,4-dichlorobenzenethiol, which is then reacted with 2-bromoethylamine hydrobromide to form N-(3,4-dichlorobenzyl)-2-bromoethylamine. This compound is then reacted with thiophene-2-sulfonic acid to form N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide.
Aplicaciones Científicas De Investigación
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide |
|---|---|
Fórmula molecular |
C13H13Cl2NO2S3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H13Cl2NO2S3/c14-11-4-3-10(8-12(11)15)9-19-7-5-16-21(17,18)13-2-1-6-20-13/h1-4,6,8,16H,5,7,9H2 |
Clave InChI |
LSYDZSNBAKBICF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CSC(=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)


![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
amino]benzamide](/img/structure/B305150.png)


amino]benzamide](/img/structure/B305153.png)
